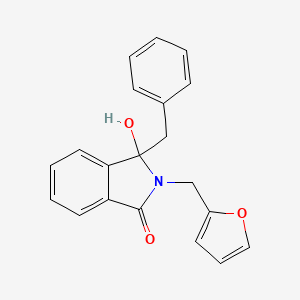
3-benzyl-2-(2-furylmethyl)-3-hydroxy-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoindolinone derivatives, including compounds similar to 3-benzyl-2-(2-furylmethyl)-3-hydroxy-1-isoindolinone, often involves strategies such as Cu-promoted C-H activation and nitroalkylation followed by intramolecular cyclization processes. For instance, efficient and selective syntheses of 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones have been achieved via such methods, showcasing the versatility and efficiency of these synthetic approaches in producing isoindolinone derivatives (Yu et al., 2017).
Molecular Structure Analysis
The molecular structure of isoindolinones, including the compound , is characterized by the isoindolinone skeleton, which provides a rigid framework that can influence the compound's reactivity and physical properties. Structural analyses of similar compounds have been conducted, providing insights into the conformation and electronic structure of the isoindolinone ring system. For example, studies have detailed the interplanar angles and the spatial arrangement of substituents, which are crucial for understanding the compound's chemical behavior (Mukherjee et al., 2000).
Chemical Reactions and Properties
Isoindolinones undergo a variety of chemical reactions, reflecting their rich chemistry and utility as intermediates. These reactions include, but are not limited to, oxidative acylation, cycloadditions, and radical cyclization processes. For instance, a Rh(III)-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes via sp^2 C-H bond activation, followed by intramolecular cyclization, has been described, leading to the efficient synthesis of 3-hydroxyisoindolin-1-one derivatives (Sharma et al., 2012).
Physical Properties Analysis
The physical properties of isoindolinones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. While specific data on 3-benzyl-2-(2-furylmethyl)-3-hydroxy-1-isoindolinone might not be readily available, the physical properties of similar compounds have been studied to understand how structural variations affect these characteristics. These studies provide a basis for predicting the behavior of isoindolinones in different environments and under various conditions.
Chemical Properties Analysis
The chemical properties of isoindolinones, including reactivity, stability, and functional group transformations, are central to their applications in synthetic chemistry. The presence of the isoindolinone core offers multiple sites for functionalization, enabling the synthesis of a wide range of derivatives with varied chemical properties. For example, the Lewis acid-mediated room-temperature cascade reaction showcases the reactivity of isoindolinones with alkynes, leading to the formation of diverse derivatives (Li et al., 2018).
科学的研究の応用
Eco-benign Synthesis
An eco-benign and highly efficient approach to synthesizing isoindolinone derivatives has been developed, utilizing a three-component reaction of 2-formyl benzoic acid, ammonia, and heterocyclic compounds like 4-hydroxycoumarin or indole in water. This method is particularly notable for its environmental friendliness and the production of isoindolinone derivatives in good to excellent yields, highlighting the compound's relevance in green chemistry practices (Shen, Sun, & Lin, 2013).
Innovative Synthesis Methods
Efficient and selective synthesis techniques for 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones have been achieved through a Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization process. This methodology showcases the versatility and adaptability of isoindolinone derivatives in complex chemical syntheses (Yu et al., 2017).
Biological Activity and Therapeutic Potential
The 1-isoindolinone framework is integral to a wide range of natural compounds with diverse biological activities and potential therapeutic applications for various chronic diseases. The advancement in synthetic methods for these compounds underscores their significance in medicinal chemistry and drug development (Upadhyay, Thapa, Sharma, & Sharma, 2020).
Advancements in Chemical Synthesis
Research has also focused on the direct arylation-oxidation route to isoindolinone inhibitors, particularly targeting the MDM2-p53 interaction, a critical pathway in cancer research. This route allows for the efficient creation of 3-arylisoindolinone derivatives, showcasing the compound's applicability in developing cancer therapeutics (Dempster & Luzzio, 2011).
Catalysis and Functionalization
The catalytic systems, such as those based on cobalt(II) and rhodium(III), have been utilized for the oxidative C–H alkenylations and in situ directing group-assisted tandem oxidative olefination/Michael addition, respectively. These processes demonstrate the compound's role in facilitating regio- and site-selective functionalization, contributing to the efficient synthesis of isoindolinone frameworks with potential pharmaceutical applications (Ma & Ackermann, 2015); (Wang et al., 2018).
特性
IUPAC Name |
3-benzyl-2-(furan-2-ylmethyl)-3-hydroxyisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19-17-10-4-5-11-18(17)20(23,13-15-7-2-1-3-8-15)21(19)14-16-9-6-12-24-16/h1-12,23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCFPENHHNETSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-furan-2-ylmethyl-3-hydroxy-2,3-dihydro-isoindol-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)
![6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5510077.png)
![4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)
![5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5510084.png)
![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)
![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)



![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)
![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)
![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)
![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)